Pentaethylene glycol di(p-toluenesulfonate)

Beschreibung

International Chemical Identifier Systems

The molecular identity of pentaethylene glycol di(p-toluenesulfonate) is precisely defined through multiple international chemical identifier systems that provide standardized representations of its structure. The International Chemical Identifier representation is expressed as InChI=1S/C24H34O10S2/c1-21-3-7-23(8-4-21)35(25,26)33-19-17-31-15-13-29-11-12-30-14-16-32-18-20-34-36(27,28)24-9-5-22(2)6-10-24/h3-10H,11-20H2,1-2H3, which encodes the complete molecular connectivity and stereochemistry. The corresponding InChI Key, BUHGDYPBQWWWQS-UHFFFAOYSA-N, provides a condensed hash representation that enables rapid database searches and cross-referencing across chemical information systems.

Eigenschaften

IUPAC Name |

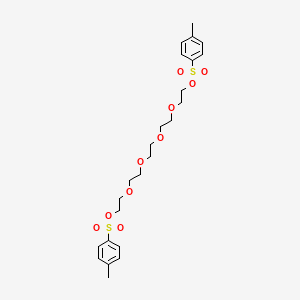

2-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O10S2/c1-21-3-7-23(8-4-21)35(25,26)33-19-17-31-15-13-29-11-12-30-14-16-32-18-20-34-36(27,28)24-9-5-22(2)6-10-24/h3-10H,11-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUHGDYPBQWWWQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOS(=O)(=O)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30961392 | |

| Record name | 3,6,9,12-Tetraoxatetradecane-1,14-diyl bis(4-methylbenzene-1-sulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30961392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

546.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41024-91-3 | |

| Record name | 3,6,9,12-Tetraoxatetradecane-1,14-diol, bis(4-methylbenzenesulfonate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041024913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6,9,12-Tetraoxatetradecane-1,14-diyl bis(4-methylbenzene-1-sulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30961392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6,9,12-tetraoxatetradecane-1,14-diyl bis(4-methylbenzenesulfonate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pentaethylene glycol di-p-tosylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7STJ9FM34S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Tosylation Reaction

The primary and most established method for preparing pentaethylene glycol di(p-toluenesulfonate) involves the reaction of pentaethylene glycol with p-toluenesulfonyl chloride in the presence of a base. This process is typically conducted under mild conditions and involves the following steps:

- Reactants : Pentaethylene glycol and p-toluenesulfonyl chloride (tosyl chloride).

- Base : Pyridine or triethylamine is used to neutralize the hydrochloric acid generated and to catalyze the reaction.

- Solvent : Common solvents include dichloromethane, toluene, or tetrahydrofuran.

- Conditions : The reaction is typically carried out at room temperature to mild heating (20–40 °C) under an inert atmosphere (e.g., nitrogen) to prevent moisture interference.

- Work-up : The reaction mixture is often precipitated or extracted, and the product is purified by recrystallization or precipitation using solvents like ethyl ether or acetone.

This method yields the di-tosylated product as a solid, which can be isolated by filtration and drying under vacuum.

Alternative Synthetic Routes and Modifications

Several variations and improvements have been reported in the literature to optimize yield, purity, and environmental impact:

- Use of Aromatic Hydrocarbon Solvents : Toluene and benzene are preferred for their ability to dissolve reactants and facilitate precipitation of the product upon cooling or solvent evaporation.

- Base Selection : Triethylamine is favored for its efficiency and ease of removal, although pyridine is also common due to its dual role as base and solvent.

- Lithium Alkoxide Route : In some protocols, pentaethylene glycol is first converted to its lithium alkoxide using n-butyllithium in toluene, followed by reaction with tosyl chloride. This method can improve the selectivity and yield of the ditosylate.

- Temperature Control : Maintaining the reaction temperature between 20 and 40 °C avoids side reactions and decomposition of sensitive intermediates.

Industrial Scale Considerations

While detailed industrial procedures are proprietary and less documented, the general principles mirror laboratory-scale synthesis with adaptations:

- Use of continuous flow reactors to improve reaction control and safety.

- Automated purification systems for efficient isolation and drying.

- Optimization of solvent recovery and waste minimization to reduce environmental burden.

Reaction Mechanism and Chemical Insights

The tosylation of pentaethylene glycol proceeds via nucleophilic attack of the hydroxyl oxygen on the sulfonyl chloride, facilitated by the base which scavenges the released HCl. The tosylate groups formed are excellent leaving groups, enabling further substitution reactions in synthetic applications.

Comparative Data Table of Preparation Parameters

Research Findings and Optimization Notes

- Yield and Purity : High yields (>85%) and purity are achievable with careful control of stoichiometry and reaction conditions.

- Environmental Impact : Processes that avoid harsh conditions and minimize solvent use are preferred to reduce waste and hazards.

- Scalability : Multigram synthesis without chromatography has been demonstrated, indicating feasibility for larger scale production.

- Reaction Monitoring : Spectroscopic methods (NMR, IR) and mass spectrometry are used to confirm complete tosylation and absence of mono-substituted impurities.

Analyse Chemischer Reaktionen

Types of Reactions: Pentaethylene glycol di(p-toluenesulfonate) primarily undergoes substitution reactions due to the presence of the tosylate groups, which are good leaving groups . These reactions include nucleophilic substitution, where the tosylate groups are replaced by nucleophiles such as amines, thiols, or alkoxides .

Common Reagents and Conditions:

Nucleophiles: Amines, thiols, alkoxides

Solvents: Dichloromethane, tetrahydrofuran (THF)

Conditions: Room temperature to mild heating, presence of a base like pyridine or triethylamine

Major Products: The major products of these reactions are derivatives of pentaethylene glycol where the tosylate groups are replaced by the nucleophiles used in the reaction .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Pentaethylene glycol di(p-toluenesulfonate) serves as a versatile linker in the synthesis of various organic compounds:

- Macrocyclic Compounds : It is widely used to synthesize calixarenes and crown ethers, which are important for their ability to selectively bind ions and molecules. For instance, it has been utilized in the synthesis of 3′-formylbenzo-18-crown-6 through a coupling reaction with 2,3-dihydroxybenzaldehyde .

Table 1: Examples of Macrocyclic Compounds Synthesized Using PEG Ditosylate

Case Study: PROTAC Synthesis

In a study investigating PROTACs, PEG ditosylate was employed as a linker to connect target proteins with E3 ligases, demonstrating its utility in enhancing the specificity and efficacy of therapeutic agents.

Phase Transfer Catalysis

PEG ditosylate functions as a phase transfer catalyst, aiding reactions between immiscible phases (e.g., water and organic solvents). This property allows for reactions that would otherwise be challenging under standard conditions. The mechanism may involve the formation of ion pairs with reactants, facilitating their transfer between phases .

Wirkmechanismus

The mechanism of action of pentaethylene glycol di(p-toluenesulfonate) in chemical reactions involves the tosylate groups acting as leaving groups in nucleophilic substitution reactions . In the context of PROTACs, the compound acts as a linker that connects a ligand for an E3 ubiquitin ligase to a ligand for the target protein, facilitating the degradation of the target protein via the ubiquitin-proteasome pathway .

Vergleich Mit ähnlichen Verbindungen

Comparative Data Table

PROTAC Linker Design

In PROTACs, pentaethylene glycol di(p-toluenesulfonate) serves as a spacer between target-binding and E3 ligase-recruiting modules. Its ~20 Å length (vs. 16 Å for tetraethylene and 24 Å for hexaethylene) offers a balance between binding efficiency and solubility .

Stability and Handling

The compound’s hydrolytic stability in dry storage (room temperature, sealed) contrasts with dimesylates, which degrade faster . However, it is sensitive to strong acids/bases, necessitating careful pH control during reactions .

Biologische Aktivität

Pentaethylene glycol di(p-toluenesulfonate) (PEG-Tos) is a synthetic compound that has garnered attention for its potential applications in organic synthesis and drug development. This article explores its biological activity, synthesis methods, and relevant case studies, providing a comprehensive overview of its properties and uses.

- Molecular Formula : CHOS

- Molecular Weight : 546.65 g/mol

- Appearance : Off-white to light brown solid

- Solubility : Not easily miscible in water but enhances solubility in aqueous environments due to the polyethylene glycol (PEG) backbone.

Synthesis

Pentaethylene glycol di(p-toluenesulfonate) can be synthesized through various methods involving pentaethylene glycol and tosyl chloride. The tosyl groups serve as excellent leaving groups in nucleophilic substitution reactions, facilitating the formation of larger organic structures.

Synthesis Methods

| Method | Description |

|---|---|

| Nucleophilic Substitution | Reacting pentaethylene glycol with tosyl chloride to form PEG-Tos. |

| Coupling Reactions | Used in the synthesis of calixarenes and crown ethers. |

Biological Activity

While specific biological activities of pentaethylene glycol di(p-toluenesulfonate) are not extensively documented, several key points can be noted:

- Phase Transfer Catalyst : PEG-Tos acts as a phase transfer catalyst in various organic reactions, enabling the transfer of reactants between immiscible phases (e.g., water and organic solvents). This property allows for reactions that would not occur under normal conditions.

- Skin Irritation : The compound has been noted to cause skin irritation upon contact, indicating potential toxicity that requires careful handling.

- Linker in Drug Development : Its role as a linker suggests potential applications in targeted therapies, although further investigation is needed to understand its biological interactions fully.

Case Studies

-

Synthesis of Calixarenes :

Pentaethylene glycol di(p-toluenesulfonate) has been used successfully in synthesizing calixarenes through coupling reactions. For instance, it was employed to synthesize 3′-formylbenzo-18-crown-6 by coupling with 2,3-dihydroxybenzaldehyde, showcasing its utility in creating complex organic structures . -

Environmental Applications :

In studies focusing on the extraction of radioactive elements such as Ra, PEG-Tos has been highlighted for its ability to enhance extraction processes when used as part of a solvent system. This application demonstrates its potential beyond traditional organic synthesis .

Q & A

Basic: What are the standard synthetic routes for pentaethylene glycol di(p-toluenesulfonate), and how can purity be optimized?

Pentaethylene glycol di(p-toluenesulfonate) is typically synthesized via esterification of pentaethylene glycol with p-toluenesulfonyl chloride under controlled conditions. Key steps include:

- Reagent Ratios : Use a 2:1 molar ratio of p-toluenesulfonyl chloride to pentaethylene glycol to ensure complete di-substitution .

- Temperature Control : Maintain reaction temperatures between 0–5°C to minimize side reactions (e.g., hydrolysis of tosyl groups) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol removes unreacted starting materials .

- Purity Validation : Confirm via H NMR (absence of hydroxyl peaks at δ 1.5–2.0 ppm) and HPLC (≥95% purity) .

Basic: How does the solubility profile of pentaethylene glycol di(p-toluenesulfonate) influence reaction design?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO) and chlorinated solvents (e.g., dichloromethane). This solubility dictates:

- Solvent Selection : Use DMF for nucleophilic substitution reactions to enhance reactivity of tosyl groups .

- Workup Strategies : Precipitation in ice-cold water effectively isolates products in biphasic systems .

Basic: What safety protocols are critical when handling pentaethylene glycol di(p-toluenesulfonate)?

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (irritant properties noted in structurally similar tosylates) .

- Ventilation : Use fume hoods due to potential dust formation during weighing .

- Storage : Store in sealed containers under anhydrous conditions at room temperature to prevent hydrolysis .

Advanced: How can pentaethylene glycol di(p-toluenesulfonate) act as a bifunctional linker in PROTAC synthesis?

The compound’s tosyl groups serve as leaving agents, enabling conjugation of E3 ligase ligands and target protein binders. Methodological considerations:

- Stepwise Functionalization :

- Spacer Flexibility : The pentaethylene glycol backbone provides a 20–25 Å spacer, optimizing ternary complex formation for targeted protein degradation .

Advanced: Why do nucleophilic substitution reactions with this compound exhibit variable yields, and how can conditions be optimized?

Yield inconsistencies often arise from competing hydrolysis or steric hindrance. Optimization strategies:

- Base Selection : Use anhydrous KCO or DBU to scavenge protons without promoting hydrolysis .

- Phase-Transfer Catalysis : Add 18-crown-6 to enhance fluoride ion reactivity in SN2 reactions (e.g., with KF for fluorinated derivatives) .

- Kinetic Monitoring : Track reaction progress via TLC (Rf shift from 0.8 to 0.3 in ethyl acetate/hexane) to terminate at maximal conversion .

Advanced: How can spectroscopic techniques resolve structural ambiguities in derivatives of this compound?

- H NMR : Tosyl methyl protons resonate as a singlet at δ 2.4 ppm; ethylene glycol backbone peaks appear as multiplets at δ 3.5–4.3 ppm .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+Na] at m/z 569.65 for CHOS) .

- FT-IR : Absence of OH stretches (~3450 cm) confirms complete tosylation .

Advanced: What mechanistic insights explain its role in fluorination reactions with potassium fluoride?

The ethylene glycol backbone chelates K, increasing fluoride nucleophilicity via a "push-pull" mechanism:

- Chelation : Five ethylene oxide units form a stable complex with K, liberating F for SN2 reactions .

- Activation Energy : DFT calculations show a 15–20 kcal/mol reduction in ΔG compared to non-chelated systems .

Advanced: How can contradictory data on reaction rates in different solvents be reconciled?

Discrepancies arise from solvent polarity and coordination effects. For example:

- DMF vs. THF : Higher yields in DMF (ε=37) are attributed to better stabilization of transition states, whereas THF (ε=7.5) slows reactivity .

- Additives : Crown ethers in THF restore reactivity by mimicking DMF’s polar aprotic environment .

Advanced: What strategies mitigate hydrolysis during long-term storage?

- Anhydrous Additives : Store with molecular sieves (3 Å) to absorb residual moisture .

- Inert Atmosphere : Use argon-filled vials to prevent oxidative degradation .

Advanced: How is this compound utilized in synthesizing fluorescent nanoparticles?

As a crosslinker, it bridges fluorescent dyes (e.g., rhodamine) and PEG polymers:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.